molecular formula C10H18N4O B13638390 5-(((1S,2S)-2-Aminocyclohexyl)methyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

5-(((1S,2S)-2-Aminocyclohexyl)methyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B13638390
M. Wt: 210.28 g/mol
InChI Key: KBIPXRKUZZOFHD-YUMQZZPRSA-N
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Description

5-(((1S,2S)-2-Aminocyclohexyl)methyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclohexyl ring, an amino group, and a triazolone moiety, making it an interesting subject for chemical synthesis and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((1S,2S)-2-Aminocyclohexyl)methyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the following steps:

    Formation of the Aminocyclohexyl Intermediate: This step involves the preparation of the (1S,2S)-2-aminocyclohexyl intermediate through the reduction of a suitable precursor, such as a cyclohexanone derivative, using reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reaction: The aminocyclohexyl intermediate is then coupled with a suitable methylating agent, such as methyl iodide, under basic conditions to form the desired methylated product.

    Cyclization: The final step involves the cyclization of the methylated intermediate with a triazolone precursor, such as hydrazine and an appropriate carbonyl compound, under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the triazolone ring, using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl group, using reagents like sodium azide or halogenating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, halogenating agents.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazolone derivatives.

    Substitution: Formation of substituted triazolone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions. It can also serve as a probe for investigating cellular processes and signaling pathways.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may be explored for its activity against certain diseases, such as cancer or neurological disorders, due to its ability to modulate specific molecular targets.

Industry

In the industrial sector, the compound can be used in the development of new materials with unique properties, such as polymers or coatings. Its reactivity and stability make it suitable for various applications in manufacturing and materials science.

Mechanism of Action

The mechanism of action of 5-(((1S,2S)-2-Aminocyclohexyl)methyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may include inhibition or activation of enzymatic reactions, alteration of signaling cascades, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-Ethyl-p-menthane-3-carboxamide: Known for its cooling effects and used in various consumer products.

    N-Cyclopropyl-5-methyl-2-isopropylcyclohexanecarboxamide: Another compound with similar structural features and applications in cooling agents.

    N-(4-Methoxyphenyl)-p-menthanecarboxamide: Used in pharmaceutical formulations for its bioactive properties.

Uniqueness

5-(((1S,2S)-2-Aminocyclohexyl)methyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one stands out due to its unique combination of a cyclohexyl ring, an amino group, and a triazolone moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

3-[[(1S,2S)-2-aminocyclohexyl]methyl]-4-methyl-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C10H18N4O/c1-14-9(12-13-10(14)15)6-7-4-2-3-5-8(7)11/h7-8H,2-6,11H2,1H3,(H,13,15)/t7-,8-/m0/s1

InChI Key

KBIPXRKUZZOFHD-YUMQZZPRSA-N

Isomeric SMILES

CN1C(=NNC1=O)C[C@@H]2CCCC[C@@H]2N

Canonical SMILES

CN1C(=NNC1=O)CC2CCCCC2N

Origin of Product

United States

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